molecular formula C31H30N2O5 B12466626 3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate

3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12466626
M. Wt: 510.6 g/mol
InChI Key: YREYSXZHWQSJMK-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its quinoline core.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its specific combination of functional groups and its quinoline core, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C31H30N2O5

Molecular Weight

510.6 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C31H30N2O5/c1-31(2,3)25(34)16-38-30(37)22-15-24(32-23-7-5-4-6-21(22)23)17-10-12-20(13-11-17)33-28(35)26-18-8-9-19(14-18)27(26)29(33)36/h4-7,10-13,15,18-19,26-27H,8-9,14,16H2,1-3H3

InChI Key

YREYSXZHWQSJMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)N4C(=O)C5C6CCC(C6)C5C4=O

Origin of Product

United States

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